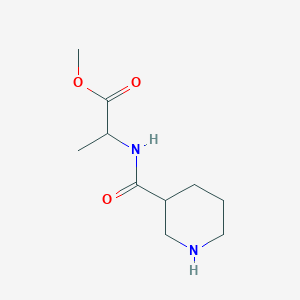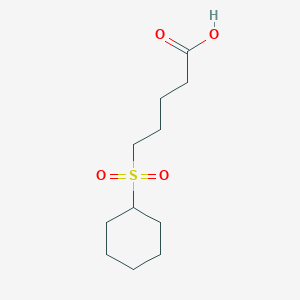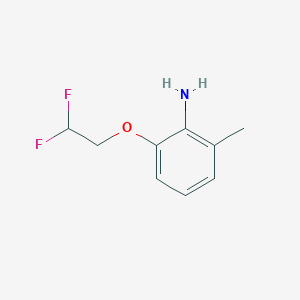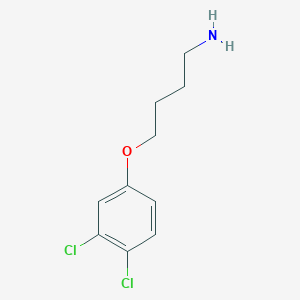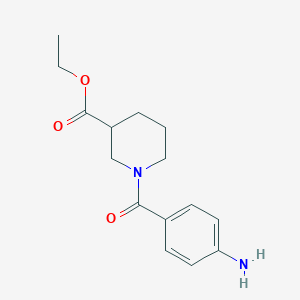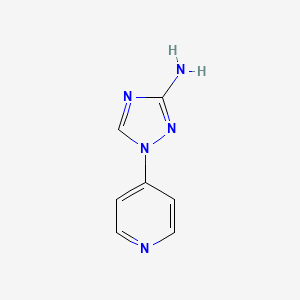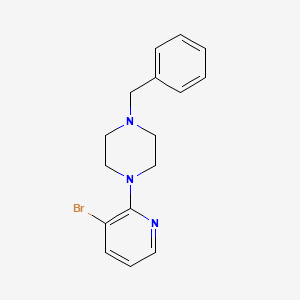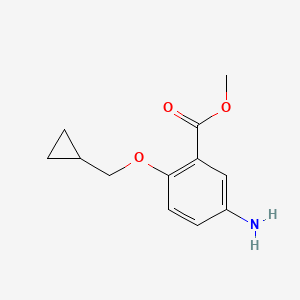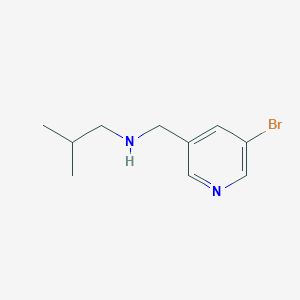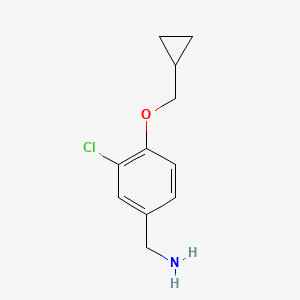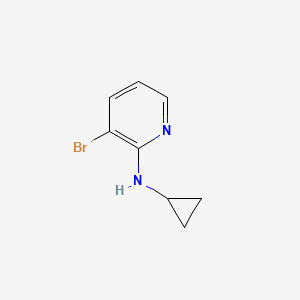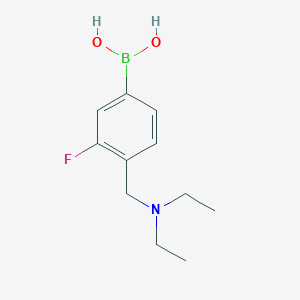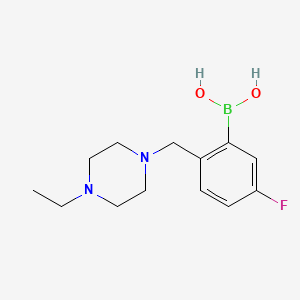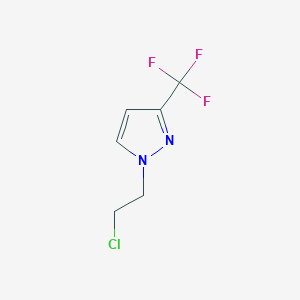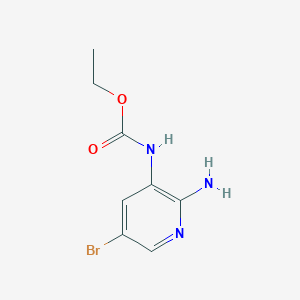
Ethyl (2-amino-5-bromopyridin-3-yl)carbamate
Übersicht
Beschreibung
“Ethyl (2-amino-5-bromopyridin-3-yl)carbamate” is a chemical compound with the molecular formula C8H10BrN3O2 and a molecular weight of 260.09 g/mol . It is intended for research use only and is not suitable for human or veterinary use.
Synthesis Analysis
The synthesis of carbamates, including “Ethyl (2-amino-5-bromopyridin-3-yl)carbamate”, involves the reaction of urea with ethanol . Carbamates are widely used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . A catalytic amount of N-methylimidazole (NMI) can accelerate a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .
Molecular Structure Analysis
The molecular structure of “Ethyl (2-amino-5-bromopyridin-3-yl)carbamate” consists of an ethyl group attached to a carbamate group, which is further connected to a pyridine ring with a bromine atom and an amino group .
Chemical Reactions Analysis
Carbamates, including “Ethyl (2-amino-5-bromopyridin-3-yl)carbamate”, can form during the fermentation and storage of foods and beverages that naturally contain nitrogen-rich compounds such as urea, citrulline, and cyanate .
Wissenschaftliche Forschungsanwendungen
Anticancer Agents Synthesis : Ethyl (2-amino-5-bromopyridin-3-yl)carbamate derivatives have been explored for their potential as anticancer agents. Studies have shown that specific derivatives of this compound bind with cellular tubulin, accumulate cells at mitosis, and exhibit cytotoxic activity against experimental neoplasms in mice. These derivatives have been synthesized and modified to enhance their activity and reduce side effects (Temple, Rener, & Comber, 1989).
Synthesis of Antimitotic Agents : Research indicates that chiral isomers of ethyl (2-amino-5-bromopyridin-3-yl)carbamate exhibit significant differences in potency in biological tests, emphasizing the importance of stereochemistry in drug development. The S-isomer, in particular, has been found to be more potent than the R-isomer in several biological systems (Temple & Rener, 1992).
Microwave-Assisted Synthesis : An efficient one-pot synthesis of 3-amino-7-azaindoles starting from ethyl (3-cyanopyridin-2-yl)carbamate and α-bromoketones under microwave irradiation has been developed. This method features high yields, short reaction times, and high functional group compatibility (Yang et al., 2014).
Inhibition of Mitosis in Cancer Cells : Studies on the derivatives of ethyl (2-amino-5-bromopyridin-3-yl)carbamate indicate their ability to inhibit mitosis in cultured lymphoid leukemia L1210 cells. Alterations at specific positions of the pyrazine ring of these compounds significantly affect their cytotoxicity and inhibition of mitosis (Temple, Rener, Comber, & Waud, 1991).
Investigation of Structure-Activity Relationships : Research into the structure-activity relationships of ethyl (2-amino-5-bromopyridin-3-yl)carbamate derivatives provides insights into how modifications of this molecule can affect its biological activity, particularly in antitumor applications. These studies have led to the development of new compounds with enhanced antitumor properties (Temple, Rener, & Comber, 1989).
Safety And Hazards
Ethyl carbamate, a related compound, is a process contaminant found in fermented foods and alcoholic beverages. It is classified as a Group 2A carcinogen by the International Agency for Research on Cancer (IARC), indicating that it is probably carcinogenic to humans . Long-term exposure to ethyl carbamate may cause neurological disorders .
Zukünftige Richtungen
The carbamate group is a key structural motif in many approved drugs and prodrugs. There is an increasing use of carbamates in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Future research may focus on the development of new carbamate derivatives with improved therapeutic properties .
Eigenschaften
IUPAC Name |
ethyl N-(2-amino-5-bromopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O2/c1-2-14-8(13)12-6-3-5(9)4-11-7(6)10/h3-4H,2H2,1H3,(H2,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQTZCGCVJDXTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(N=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-amino-5-bromopyridin-3-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



